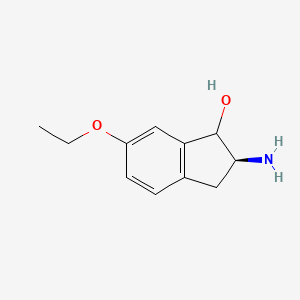
Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H12N2O3. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. A green and efficient approach uses Montmorillonite-KSF as a reusable and heterogeneous catalyst, which improves yield and reduces reaction time .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors and recyclable catalysts to enhance efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidines, which can exhibit different biological activities .
Applications De Recherche Scientifique
Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It shows promise in the development of drugs for treating hyperuricemia and gout.
Industry: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces uric acid levels in the body, making it useful for treating gout .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds also exhibit xanthine oxidase inhibitory activity.
6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: Known for their inhibition of matrix metalloproteinases (MMPs), particularly MMP 13.
Uniqueness
Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate is unique due to its butyl ester group, which can influence its solubility, bioavailability, and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents .
Propriétés
Numéro CAS |
1244019-85-9 |
|---|---|
Formule moléculaire |
C9H12N2O3 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
butyl 6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-4-14-9(13)7-5-8(12)11-6-10-7/h5-6H,2-4H2,1H3,(H,10,11,12) |
Clé InChI |
UWZXMCZVTXBWGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC(=O)NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



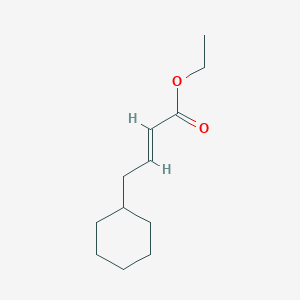

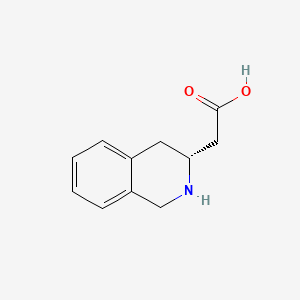

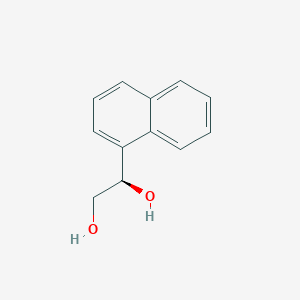
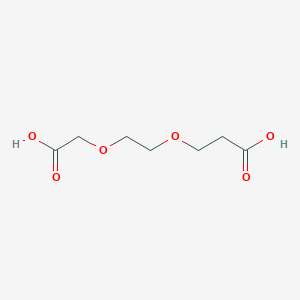
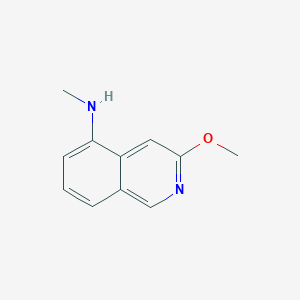
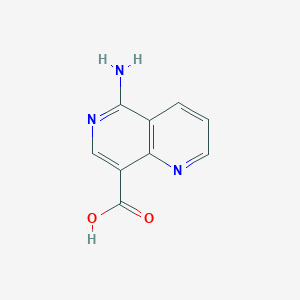


![4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]](/img/structure/B11903879.png)
